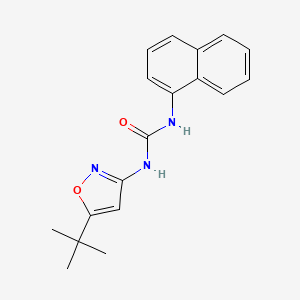![molecular formula C26H24N4O B6121947 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6121947.png)
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone, also known as PQQ-10, is a synthetic compound that has been widely used in scientific research due to its unique properties. This molecule has been shown to have a variety of physiological and biochemical effects that make it a valuable tool for studying different cellular processes. In
Wirkmechanismus
The mechanism of action of 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act as a cofactor for certain enzymes that are involved in cellular processes such as energy metabolism and oxidative stress. This compound has also been shown to activate certain signaling pathways that are involved in cellular survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes that are involved in energy metabolism, such as pyruvate dehydrogenase and complex I of the electron transport chain. This compound has also been shown to increase the production of ATP, which is the primary energy source for cells. Additionally, this compound has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, which makes it a safe tool for studying cellular processes. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, it can be expensive to synthesize and obtain pure this compound.
Zukünftige Richtungen
There are several future directions for the use of 1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone in scientific research. One area of interest is the study of its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be a valuable tool for studying the role of mitochondria in cellular processes, and for developing therapies for mitochondrial dysfunction. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different areas of scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been shown to have a variety of physiological and biochemical effects that make it a valuable tool for studying different cellular processes. While there are still limitations to using this compound in lab experiments, its potential applications in different areas of scientific research make it an exciting area of study for future research.
Synthesemethoden
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone can be synthesized through a multi-step process that involves the reaction of 2-phenyl-4-quinazolinone with piperazine and 4-bromoacetophenone. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-{4-[4-(2-phenyl-4-quinazolinyl)-1-piperazinyl]phenyl}ethanone has been used in a variety of scientific research applications due to its unique properties. It has been shown to have antioxidant properties, which makes it a valuable tool for studying oxidative stress in cells. This compound has also been shown to promote mitochondrial biogenesis, which can be useful in studying mitochondrial function and dysfunction. Additionally, this compound has been shown to have neuroprotective properties, which makes it a valuable tool for studying neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[4-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-19(31)20-11-13-22(14-12-20)29-15-17-30(18-16-29)26-23-9-5-6-10-24(23)27-25(28-26)21-7-3-2-4-8-21/h2-14H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAQRMAORCXAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B6121877.png)
![isopropyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6121884.png)
![2-methyl-5-[(3-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6121902.png)
![3-bromo-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6121909.png)

![7-chloro-3,5-dimethyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6121931.png)
![1-(2-chlorobenzyl)-N-methyl-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6121939.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-N-phenyl-3-piperidinamine](/img/structure/B6121943.png)

![2-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]propanoic acid](/img/structure/B6121954.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6121960.png)
![ethyl 3-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]heptanoate](/img/structure/B6121965.png)
![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)